6-chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
6-Chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound characterized by the presence of chloro, nitrophenyl, and trifluoromethyl groups. This compound is of significant interest in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the cyclopenta[c]quinoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted cyclopenta[c]quinolines, each with distinct chemical and physical properties.
Scientific Research Applications
6-Chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-fluorosulfonyl-2-(4-nitrophenyl)quinoline
- 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Uniqueness
6-Chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals, where such properties are highly desirable.
Properties
Molecular Formula |
C19H14ClF3N2O2 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
6-chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H14ClF3N2O2/c20-15-9-8-14(19(21,22)23)16-12-2-1-3-13(12)17(24-18(15)16)10-4-6-11(7-5-10)25(26)27/h1-2,4-9,12-13,17,24H,3H2 |
InChI Key |
WEMYZEARRRTUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)C(F)(F)F)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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